molecular formula C17H16N4O3 B11010016 2-(4-nitro-1H-indol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide

2-(4-nitro-1H-indol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide

Cat. No.: B11010016
M. Wt: 324.33 g/mol
InChI Key: INBWHOPWRALLAZ-UHFFFAOYSA-N
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Description

2-(4-nitro-1H-indol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a nitro group attached to the indole ring and a pyridine moiety linked via an acetamide bridge, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1H-indol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide typically involves multiple steps:

  • Nitration of Indole: : The starting material, indole, undergoes nitration to introduce a nitro group at the 4-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

  • Formation of Indole Acetamide: : The nitrated indole is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-nitro-1H-indol-1-yl)acetamide.

  • Coupling with Pyridine Derivative: : The final step involves coupling the indole acetamide with 2-(pyridin-2-yl)ethylamine. This can be done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 2-(4-amino-1H-indol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

    Hydrolysis: 2-(4-nitro-1H-indol-1-yl)acetic acid and 2-(pyridin-2-yl)ethylamine.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-nitro-1H-indol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

The compound’s indole and pyridine moieties are known to interact with various biological targets. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

Indole derivatives have shown potential in medicinal chemistry for their anti-inflammatory, anticancer, and antimicrobial properties. This compound could be explored for similar therapeutic applications, particularly in drug discovery and development.

Industry

In the industrial sector, this compound could be used in the development of new materials, dyes, and agrochemicals. Its unique structure may impart desirable properties to these products.

Mechanism of Action

The mechanism of action of 2-(4-nitro-1H-indol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, while the indole and pyridine rings may facilitate binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitro-1H-indol-1-yl)acetamide: Lacks the pyridine moiety, making it less versatile in terms of chemical modifications.

    N-(2-(pyridin-2-yl)ethyl)acetamide: Lacks the indole ring, which may reduce its biological activity.

    4-nitroindole: A simpler structure that may not offer the same range of applications as the target compound.

Uniqueness

2-(4-nitro-1H-indol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide is unique due to the presence of both indole and pyridine moieties, which confer a combination of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse scientific research and industrial applications.

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

2-(4-nitroindol-1-yl)-N-(2-pyridin-2-ylethyl)acetamide

InChI

InChI=1S/C17H16N4O3/c22-17(19-10-7-13-4-1-2-9-18-13)12-20-11-8-14-15(20)5-3-6-16(14)21(23)24/h1-6,8-9,11H,7,10,12H2,(H,19,22)

InChI Key

INBWHOPWRALLAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)CN2C=CC3=C2C=CC=C3[N+](=O)[O-]

Origin of Product

United States

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